molecular formula C21H20I3NO10 B1227999 Triiodothyronine glucuronide CAS No. 29919-72-0

Triiodothyronine glucuronide

Cat. No. B1227999
CAS RN: 29919-72-0
M. Wt: 827.1 g/mol
InChI Key: YYFGGGCINNGOLE-ZDXOGFQLSA-N
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Description

Triiodothyronine glucuronide is a natural human metabolite of triiodothyronine generated in the liver by UDP glucuonyltransferase . Glucuronidation is used to assist in the excretion of toxic substances, drugs, or other substances that cannot be used as an energy source .


Synthesis Analysis

Triiodothyronine glucuronide is synthesized from labelled thyroxine (T4) and triiodothyronine (T3) through an enzymatic method . The synthetic glucuronides are completely digested by beta-glucuronidase, with recovery of the parent T4 or T3 .


Molecular Structure Analysis

The molecular structure of triiodothyronine glucuronide is complex and involves several key features: the unique role of iodine, for both its steric and electronic properties, the diphenyl ether linkage in controlling conformation, the 4’-hydroxyl for receptor binding, and the side chain composition .


Chemical Reactions Analysis

Thyroid hormone function is dependent upon the three-dimensional structure of the hormone and its receptor . X-Ray crystal structure determinations provide the most precise details possible of molecular composition, configuration, and conformation .


Physical And Chemical Properties Analysis

Thyroid hormones possess relatively simple structures . They regulate metabolism in almost all cells, and are essential for the development and maturation of the central nervous system, the musculoskeletal system, and the lungs .

Scientific Research Applications

Endocrine-Energy Relationship in Wildlife

Research by Jesmer et al. (2017) highlights the use of triiodothyronine (T3) as an endocrine marker in studying the energy reserves and foraging behavior of free-ranging animals. The study shows that T3 levels vary in relation to energy intake and reserves, providing valuable insights for wildlife conservation and management (Jesmer et al., 2017).

Renal Protection and Healing

Kim et al. (2014) found that preconditioning with T3 reduces ischemia-reperfusion injury in renal tissue. This study suggests the therapeutic potential of T3 in protecting kidneys from damage due to interrupted blood supply (Kim et al., 2014). Similarly, El Agaty (2018) demonstrated that T3 attenuates renal injury in chronic kidney disease models, reducing inflammation and oxidative stress, thereby promoting kidney health (El Agaty, 2018).

Improvement of Cartilage Surface Architecture

Jia et al. (2017) explored the impact of T3 on the improvement of articular cartilage surface in vitro. The study revealed that T3 enhances collagen production and mechanical properties in neo-cartilage tissues, indicating its potential in tissue engineering and regenerative medicine (Jia et al., 2017).

Metabolic Effects in Overweight Rats

Silvestri et al. (2012) investigated the metabolic effects of a T3 analogue, TRC150094, on liver and skeletal muscle in overweight rats fed a high-fat diet. The study found that TRC150094 influences key metabolic pathways and protein expression related to energy metabolism and could have implications in treating metabolic disorders (Silvestri et al., 2012).

Enhancement of Immune Response

Alamino et al. (2016) discovered that T3 can potentiate the immunogenicity of dendritic cells, suggesting a role in cancer immunotherapy. This study indicates that T3 can enhance the body's immune response against tumors (Alamino et al., 2016).

Glucose Transport in Bone Cells

Zoidis et al. (2012) showed that T3 stimulates glucose uptake in bone cells, potentially contributing to the regulation of energy expenditure and bone turnover. This research provides insights into the metabolic functions of bone cells and their response to thyroid hormones (Zoidis et al., 2012).

Future Directions

Future research directions include elucidating thyroid hormone signaling in nervous system development and understanding the role of thyroid hormones in various types of cancer . There are also opportunities to reconsider testing algorithms for thyroid hormones .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20I3NO10/c22-9-6-8(33-17-10(23)3-7(4-11(17)24)5-12(25)19(29)30)1-2-13(9)34-21-16(28)14(26)15(27)18(35-21)20(31)32/h1-4,6,12,14-16,18,21,26-28H,5,25H2,(H,29,30)(H,31,32)/t12-,14-,15-,16+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFGGGCINNGOLE-ZDXOGFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20I3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184035
Record name Triiodothyronine glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Triiodothyronine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Triiodothyronine glucuronide

CAS RN

29919-72-0
Record name Triiodothyronine glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29919-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodothyronine glucuronide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029919720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triiodothyronine glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triiodothyronine glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C476A7CU7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Triiodothyronine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010346
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
M RUTGERS, IGAJ PIGMANS, F BONTHUIS… - …, 1989 - academic.oup.com
The liver metabolizes T 4 by deiodination and conjugation to T 4 glucuronide (T 4 G), but little information exists about the formation of T 4 sulfate (T 4 S) in vivo. We have examined the …
Number of citations: 46 academic.oup.com
MT Hays, L Hsu - Endocrine research, 1987 - Taylor & Francis
An enzymatic method for synthesis of labelled thyroxine glucuronide (T4G) and triiodothyronine glucuronide (T3G) from labelled thyroxine (T4) and triiodothyronine (T3) is presented. …
Number of citations: 19 www.tandfonline.com
NR Vansell, CD Klaassen - Toxicological Sciences, 2002 - academic.oup.com
… the biliary clearance of thyroxine (T 4 ) in rats: Decreased excretion of 3,5,3`-triiodothyronine glucuronide and increased excretion of 3,3`,5`-triiodothyronine glucuronide and T 4 sulfate. …
Number of citations: 70 academic.oup.com
M Buitendijk, VA Galton - Thyroid, 2012 - liebertpub.com
… and increased excretion of 3,3′,5′-triiodothyronine glucuronide and T4 sulfate… ,3′-triiodothyronine glucuronide and increased excretion of 3,3′,5′-triiodothyronine glucuronide and …
Number of citations: 11 www.liebertpub.com
TJ Visser - Thyroid hormone metabolism: molecular biology and …, 1994 - books.google.com
… ) in rats: decreased excretion of 3, 5, 3'-triiodothyronine glucuronide and increased excretion of 3, 3', 5'-triiodothyronine glucuronide and T4 sulfate, Endocrinology 125, 2175, 1989. 22. …
Number of citations: 32 books.google.com
H Nagao, M Sasaki, T Imazu, K Takahashi, H Aoki… - Life sciences, 2014 - Elsevier
Aim Previous studies in rats have indicated that surgical thyroidectomy represses turnover of serum thyroxine (T 4 ). However, the mechanism of this process has not been identified. To …
Number of citations: 3 www.sciencedirect.com
L Lecureux, MZ Dieter, DM Nelson… - Toxicological …, 2009 - academic.oup.com
The hepatobiliary disposition of thyroxine (T4) was evaluated in Groningen Yellow transport deficient (TR − ) rats lacking functional multidrug resistance–associated protein 2 (Mrp2; …
Number of citations: 26 academic.oup.com
EV FLOCK, JL BOLLMAN, JH GRINDLAY… - …, 1957 - academic.oup.com
… This system probably is responsible for the synthesis of thyroxine glucuronide by the perfused liver (6) and also for the synthesis of triiodothyronine glucuronide. (7). Oxidative …
Number of citations: 47 academic.oup.com
TT Nguyen, JJ DiStefano 3rd, H Yamada… - Endocrinology, 1993 - academic.oup.com
We have directly measured the relative distribution and steady state pool sizes of T4 and T3 in blood and extrathyroidal tissues of the whole euthyroid male rat, plus several steady state …
Number of citations: 34 academic.oup.com
MT Hays - Thyroid, 2009 - liebertpub.com
… Because a large fraction of thyroxine (T4) and triiodothyronine (T3) in the bile is in glucuronide form (thyroxine glucuronide [T4G] or triiodothyronine glucuronide), it has long been …
Number of citations: 4 www.liebertpub.com

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